molecular formula C13H13NO2S B273500 N-allyl-2-naphthalenesulfonamide

N-allyl-2-naphthalenesulfonamide

Cat. No. B273500
M. Wt: 247.31 g/mol
InChI Key: OCWGSSUPHZVFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-naphthalenesulfonamide, also known as ANS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ANS is a sulfonamide derivative that has been used in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of N-allyl-2-naphthalenesulfonamide involves the binding of the molecule to hydrophobic regions of proteins. This compound binds to exposed hydrophobic regions of proteins, resulting in an increase in fluorescence intensity. This property allows this compound to be used as a probe for the detection of conformational changes in proteins and the identification of protein-ligand interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been used to study the folding of proteins and the identification of protein-ligand interactions. This compound has also been used to study the kinetics of enzyme-catalyzed reactions. This compound has been shown to bind to amyloid fibrils and has been used as a probe for the detection of amyloid fibrils in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-2-naphthalenesulfonamide in lab experiments include its high sensitivity and specificity for the detection of conformational changes in proteins and the identification of protein-ligand interactions. This compound is also relatively easy to use and can be used in a variety of experimental conditions. The limitations of using this compound in lab experiments include its hydrophobic nature, which can lead to nonspecific binding to non-target proteins. This compound also has limited solubility in aqueous solutions, which can limit its use in certain experimental conditions.

Future Directions

There are several future directions for the use of N-allyl-2-naphthalenesulfonamide in scientific research. One future direction is the development of new fluorescent probes that are more specific and sensitive than this compound. Another future direction is the use of this compound in the study of protein aggregation and the identification of new therapeutic targets for diseases such as Alzheimer's disease. Finally, the use of this compound in the study of protein-protein interactions and the identification of new protein-protein interaction inhibitors is another future direction for this compound research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been used in various fields, including biochemistry, pharmacology, and medicinal chemistry. This compound is a fluorescent probe that binds to exposed hydrophobic regions of proteins, resulting in an increase in fluorescence intensity. This compound has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of this compound in scientific research, including the development of new fluorescent probes, the study of protein aggregation, and the identification of new therapeutic targets.

Synthesis Methods

N-allyl-2-naphthalenesulfonamide can be synthesized through a series of chemical reactions. The first step involves the reaction between 2-naphthalenesulfonyl chloride and allylamine in the presence of a base, such as triethylamine. This reaction results in the formation of N-allyl-2-naphthalenesulfonylamine, which is then treated with an acid, such as hydrochloric acid, to obtain this compound.

Scientific Research Applications

N-allyl-2-naphthalenesulfonamide has been extensively used in scientific research as a fluorescent probe for the study of protein folding, protein-ligand interactions, and enzyme kinetics. This compound is a hydrophobic molecule that binds to exposed hydrophobic regions of proteins, resulting in an increase in fluorescence intensity. This property makes this compound an excellent tool for the detection of conformational changes in proteins and the identification of protein-ligand interactions.

properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

N-prop-2-enylnaphthalene-2-sulfonamide

InChI

InChI=1S/C13H13NO2S/c1-2-9-14-17(15,16)13-8-7-11-5-3-4-6-12(11)10-13/h2-8,10,14H,1,9H2

InChI Key

OCWGSSUPHZVFBU-UHFFFAOYSA-N

SMILES

C=CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

C=CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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